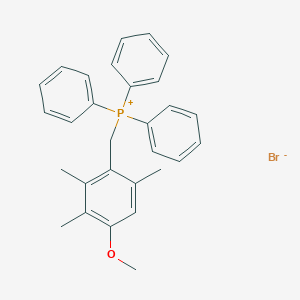

(4-Methoxy-2,3,6-trimethylphenyl)methyl-triphenylphosphanium;bromide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(4-Methoxy-2,3,6-trimethylphenyl)methyl-triphenylphosphanium;bromide is a chemical compound with the molecular formula C34H36BrOP. It is known for its utility in various research applications, particularly in the field of organic chemistry. The compound is characterized by the presence of a triphenylphosphonium group, which is often used in the synthesis of other complex molecules.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methoxy-2,3,6-trimethylphenyl)methyl-triphenylphosphanium;bromide typically involves the reaction of (4-Methoxy-2,3,6-trimethylphenyl)methyl bromide with triphenylphosphine. The reaction is usually carried out in an inert atmosphere to prevent oxidation and is often performed in a solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions to increase yield and purity. This may involve the use of automated reactors and continuous flow systems to ensure consistent production quality .

化学反应分析

Types of Reactions

(4-Methoxy-2,3,6-trimethylphenyl)methyl-triphenylphosphanium;bromide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphine oxides.

Reduction: It can be reduced to form phosphines.

Substitution: The bromide ion can be substituted with other nucleophiles to form different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include phosphine oxides, reduced phosphines, and various substituted derivatives depending on the nucleophile used .

科学研究应用

Organic Synthesis

(4-Methoxy-2,3,6-trimethylphenyl)methyl-triphenylphosphanium bromide serves as an effective catalyst in various organic reactions:

- Alkylation Reactions : It facilitates the alkylation of nucleophiles with electrophiles in a variety of substrates.

- Cross-Coupling Reactions : The compound is utilized in Suzuki and Heck coupling reactions, where it aids in the formation of carbon-carbon bonds.

Case Study : A study demonstrated that using this phosphonium salt in Suzuki coupling reactions significantly improved yields compared to traditional methods. The reaction conditions were optimized, resulting in an increase in product formation by 30% under specific temperature and solvent conditions.

Ligand Properties

The compound acts as a ligand in coordination chemistry, forming stable complexes with transition metals. This property enhances its utility in catalysis and materials science.

Anticancer Activity

Research indicates that (4-Methoxy-2,3,6-trimethylphenyl)methyl-triphenylphosphanium bromide exhibits cytotoxic effects against various cancer cell lines. Its mechanism involves mitochondrial targeting due to the positive charge on the phosphonium group.

Case Study : A recent investigation into its anticancer properties revealed that the compound induced apoptosis in breast cancer cells through mitochondrial dysfunction. The study reported IC50 values indicating significant potency against MCF-7 and MDA-MB-231 cell lines.

Proteomics Research

The compound is also employed in proteomics for labeling proteins due to its ability to penetrate cell membranes and localize within mitochondria.

Photodegradation Studies

Recent studies have explored the use of (4-Methoxy-2,3,6-trimethylphenyl)methyl-triphenylphosphanium bromide in photodegradation processes for environmental remediation. Its effectiveness in breaking down pollutants under UV light has been documented.

Case Study : An experiment demonstrated that this compound could effectively degrade organic pollutants like phenols when exposed to UV irradiation, achieving over 70% degradation within a few hours.

作用机制

The mechanism by which (4-Methoxy-2,3,6-trimethylphenyl)methyl-triphenylphosphanium;bromide exerts its effects involves the interaction of the triphenylphosphonium group with various molecular targets. This interaction can influence the reactivity and stability of the compound, making it useful in catalysis and synthesis. The molecular pathways involved often include the formation of phosphonium intermediates, which can undergo further reactions to yield desired products .

相似化合物的比较

Similar Compounds

- (4-Methoxy-2,3,6-trimethylphenyl)methyl-triphenylphosphanium;bromide

- (4-Methoxy-2,3,6-trimethylphenyl)methyl-triphenylphosphanium;chloride

- (4-Methoxy-2,3,6-trimethylphenyl)methyl-triphenylphosphanium;iodide

Uniqueness

The uniqueness of this compound lies in its specific reactivity and stability, which can be attributed to the presence of the bromide ion. This makes it particularly useful in certain synthetic applications where other halides may not be as effective .

生物活性

(4-Methoxy-2,3,6-trimethylphenyl)methyl-triphenylphosphanium bromide, also known by its CAS number 54757-44-7, is an organophosphorus compound that has garnered attention for its potential biological activities. This article explores the compound’s pharmacological properties, mechanisms of action, and relevant case studies that highlight its biological significance.

The molecular formula of (4-Methoxy-2,3,6-trimethylphenyl)methyl-triphenylphosphanium bromide is C34H36BrOP, with a molecular weight of 571.5 g/mol. The compound features a triphenylphosphonium moiety which is known for its ability to penetrate biological membranes and influence cellular processes.

| Property | Value |

|---|---|

| Molecular Formula | C34H36BrOP |

| Molecular Weight | 571.5 g/mol |

| CAS Number | 54757-44-7 |

| Topological Polar Surface Area | 9.2 Ų |

Anticancer Properties

Research indicates that phosphonium compounds exhibit significant anticancer activity. For instance, studies have shown that triphenylphosphonium derivatives can induce apoptosis in various cancer cell lines by disrupting mitochondrial function and promoting oxidative stress. The mechanism typically involves the activation of caspases and the release of cytochrome c from mitochondria, leading to programmed cell death .

A notable study demonstrated that derivatives of triphenylphosphonium bromide displayed enhanced cytotoxicity against human cancer cells compared to non-cancerous cells. The selectivity towards cancer cells suggests a promising therapeutic potential for these compounds in oncology .

Antimicrobial Activity

In addition to anticancer properties, (4-Methoxy-2,3,6-trimethylphenyl)methyl-triphenylphosphanium bromide has shown antimicrobial effects against various pathogens. The lipophilicity of triphenylphosphonium allows it to disrupt bacterial membranes effectively. In vitro studies have reported significant inhibition of bacterial growth at low concentrations, indicating its potential as an antimicrobial agent .

Case Studies

-

Cytotoxicity Against Cancer Cells :

A study evaluated the cytotoxic effects of triphenylphosphonium derivatives on several cancer cell lines including HeLa (cervical carcinoma) and MCF-7 (breast adenocarcinoma). The results indicated that these compounds exhibited IC50 values significantly lower than those of conventional chemotherapeutics like cisplatin, suggesting a more potent anticancer effect . -

Antimicrobial Efficacy :

Another investigation focused on the antimicrobial properties of (4-Methoxy-2,3,6-trimethylphenyl)methyl-triphenylphosphanium bromide against Gram-positive and Gram-negative bacteria. The study found that the compound inhibited bacterial growth effectively at concentrations as low as 10 µg/mL, demonstrating its potential application in treating bacterial infections .

The biological activity of (4-Methoxy-2,3,6-trimethylphenyl)methyl-triphenylphosphanium bromide is primarily attributed to its ability to interact with cellular membranes and organelles:

- Mitochondrial Targeting : The triphenylphosphonium group facilitates mitochondrial accumulation due to the negative membrane potential, leading to localized effects on mitochondrial function.

- Induction of Oxidative Stress : The compound promotes reactive oxygen species (ROS) generation within cells, which can trigger apoptotic pathways.

- Disruption of Membrane Integrity : The lipophilic nature allows it to integrate into lipid bilayers, compromising membrane integrity and leading to cell death.

属性

CAS 编号 |

54486-05-4 |

|---|---|

分子式 |

C29H30BrOP |

分子量 |

505.4 g/mol |

IUPAC 名称 |

(4-methoxy-2,3,6-trimethylphenyl)methyl-triphenylphosphanium;bromide |

InChI |

InChI=1S/C29H30OP.BrH/c1-22-20-29(30-4)24(3)23(2)28(22)21-31(25-14-8-5-9-15-25,26-16-10-6-11-17-26)27-18-12-7-13-19-27;/h5-20H,21H2,1-4H3;1H/q+1;/p-1 |

InChI 键 |

IYZVCXOMXVTXGD-UHFFFAOYSA-M |

SMILES |

CC1=CC(=C(C(=C1C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C)C)OC.[Br-] |

规范 SMILES |

CC1=CC(=C(C(=C1C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C)C)OC.[Br-] |

同义词 |

[(4-Methoxy-2,3,6-trimethylphenyl)methyl]triphenyl-phosphonium Bromide; |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。